Cas no 1152581-30-0 (7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol)

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol is a heterocyclic compound featuring a benzodioxine core with chloro and thiol functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the thiol group allows for versatile reactivity, enabling thioether formation or metal coordination, while the chloro substituent offers further derivatization potential. The benzodioxine scaffold contributes to stability and bioavailability, making it suitable for drug development. This compound is typically handled under inert conditions due to the sensitivity of the thiol group. Its purity and well-defined structure ensure reproducibility in research and industrial applications.
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol structure
1152581-30-0 structure
商品名:7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
CAS番号:1152581-30-0
MF:C8H7ClO2S
メガワット:202.657980203629
CID:5040585

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol 化学的及び物理的性質

名前と識別子

    • 7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
    • NE36865
    • 6-chloro-2,3-dihydro-1,4-benzodioxine-7-thiol
    • 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
    • インチ: 1S/C8H7ClO2S/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h3-4,12H,1-2H2
    • InChIKey: HUMGUWVYUWXXNF-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC2=C(C=1)OCCO2)S

計算された属性

  • せいみつぶんしりょう: 201.986
  • どういたいしつりょう: 201.986
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 19.5
  • 疎水性パラメータ計算基準値(XlogP): 2.4

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T775825-50mg
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0
50mg
$ 95.00 2022-06-02
TRC
T775825-250mg
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0
250mg
$ 365.00 2022-06-02
Enamine
EN300-66309-0.1g
7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0 95%
0.1g
$132.0 2023-02-13
1PlusChem
1P01AACE-500mg
7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0 95%
500mg
$499.00 2023-12-26
1PlusChem
1P01AACE-100mg
7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0 95%
100mg
$219.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1327819-1g
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0 95%
1g
¥12690.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1327819-250mg
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0 95%
250mg
¥4060.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1327819-500mg
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0 95%
500mg
¥8890.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1327819-2.5g
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0 95%
2.5g
¥23254.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1327819-5g
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
1152581-30-0 95%
5g
¥29462.00 2024-08-09

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol 関連文献

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiolに関する追加情報

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS No. 1152581-30-0): A Comprehensive Overview

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol, identified by its Chemical Abstracts Service Number (CAS No.) 1152581-30-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound features a benzodioxine core with a chloro substituent and a thiol group at the 6-position, making it a versatile scaffold for the development of novel bioactive molecules.

The structure of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol encompasses a benzene ring fused with an oxygen-containing heterocycle, which is a common motif in many pharmacologically active agents. The presence of the chloro group at the 7-position and the thiol group at the 6-position introduces reactivity that can be exploited for further functionalization, enabling the synthesis of derivatives with tailored properties.

In recent years, there has been growing interest in exploring the pharmacological potential of benzodioxine derivatives. The thiol moiety, in particular, has been recognized for its ability to form disulfide bonds and participate in redox reactions, which are crucial for modulating cellular signaling pathways. This has led to investigations into its role in anti-inflammatory, antioxidant, and anticancer applications.

One of the most compelling aspects of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol is its structural flexibility. The chloro substituent can serve as a handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing chemists to introduce diverse functional groups and explore new chemical space. This adaptability makes it an attractive intermediate for the synthesis of complex molecules with potential therapeutic benefits.

Recent studies have highlighted the importance of benzodioxine derivatives in addressing various neurological disorders. The benzodioxine scaffold is structurally related to compounds known to interact with neurotransmitter systems, suggesting that derivatives like 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol may have neuropharmacological effects. For instance, modifications at the 2 and 3 positions of the benzodioxine ring have been shown to influence binding affinity to specific receptors or enzymes involved in synaptic transmission.

The thiol group at the 6-position also plays a critical role in determining the compound's reactivity and biological activity. Thiols are well-known for their ability to interact with biological molecules through disulfide bond formation and redox processes. This property has been leveraged in designing molecules that can modulate oxidative stress and inflammation, which are key pathological mechanisms in many diseases.

In addition to its pharmacological relevance, 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol has shown promise in material science applications. The unique electronic properties of benzodioxine derivatives make them suitable candidates for organic semiconductors and conductive polymers. Researchers have been exploring how structural modifications can enhance charge transport properties, paving the way for advancements in flexible electronics and solar cells.

The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste and improving atom economy.

The analytical characterization of this compound is equally important. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely employed to confirm its structure and purity. These methods provide detailed insights into molecular interactions and conformational preferences, which are essential for understanding its biological behavior.

Evaluation of the pharmacokinetic properties of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol is crucial for assessing its potential as a drug candidate. Studies have focused on its solubility, stability under physiological conditions, and metabolic pathways. Understanding these parameters helps in predicting how the compound will behave within the body and informs decisions about dosing regimens and formulation strategies.

The impact of computational chemistry on drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying optimal conformations for drug-receptor interactions. By leveraging computational tools alongside experimental data, researchers can accelerate the design process and prioritize compounds like 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol for further investigation.

In conclusion, 7-Chloro-2...

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